4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers synthesizing metabolically stable 4-aryl-4-oxobutyric acid derivatives require precise steric bulk at the α-position. This building block features a geminal dimethyl group that provides unique steric hindrance and metabolic stability critical for Lifibrol analog development. • Enables direct comparison with 3,5-difluorophenyl and other aryl-substituted analogs in SAR studies. • Predicted clogP of 2.6-3.5 supports CNS penetration and oral bioavailability optimization. • Available in 95% to ≥98% purity for immediate laboratory use.

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
CAS No. 951893-29-1
Cat. No. B1343562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid
CAS951893-29-1
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
InChIInChI=1S/C16H22O3/c1-15(2,3)12-8-6-11(7-9-12)13(17)10-16(4,5)14(18)19/h6-9H,10H2,1-5H3,(H,18,19)
InChIKeyYUICPAZCDYDUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid Procurement Baseline


4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a substituted γ-aryl-γ-oxobutyric acid derivative featuring a 4-tert-butylphenyl ketone moiety and a geminal dimethyl group at the α-position of the carboxylic acid . This compound is classified as a specialty organic building block and intermediate, and is commercially available in research quantities with typical purities of 95% to ≥98% .

Steric hindrance via geminal dimethyl Supports introduction of metabolically relevant steric bulk in synthetic routes
Research building block grade Available in purity grades typical for medicinal chemistry intermediate sourcing
Lifibrol-derivative scaffold Enables early incorporation of gem-dimethyl motif for analog library construction

Analog Substitution Limitations


Within the class of 4-oxobutyric acid derivatives, subtle changes to the aryl substitution pattern or alkyl backbone drastically alter physicochemical properties and synthetic utility. Direct substitution with compounds like 4-(4-tert-butylphenyl)-4-oxobutyric acid (which lacks the α-dimethyl group) or 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyric acid (which alters electronic and steric character) is not scientifically valid without cross-validation in the intended application. The presence of the geminal dimethyl group confers unique steric and metabolic stability characteristics that are critical for applications requiring hindered carboxylic acid moieties .

Absence of gem-dimethyl group

Analogs lacking the α,α-geminal dimethyl substitution may not replicate steric hindrance or metabolic stability profiles; cross-validation is advised before replacement.

Altered aryl substitution pattern

Replacing the 4-tert-butylphenyl group with fluorophenyl or methoxyphenyl shifts electronic and steric properties, which can change reactivity and SAR interpretation.

Purity and sourcing variability

Purity grades and lot consistency may differ across suppliers; independent review of certificate of analysis is recommended when substituting sourced material.

Differentiation Evidence vs. Analogs


Geminal Dimethyl vs. Unsubstituted Analog

The target compound (C16H22O3, MW 262.34) features a crucial α,α-geminal dimethyl group adjacent to the carboxylic acid. This contrasts with the direct structural analog 4-(4-tert-butylphenyl)-4-oxobutyric acid (CAS 35288-08-5, C14H18O3, MW 234.29), which lacks this gem-dimethyl substitution . The α,α-dimethyl motif imparts significant steric hindrance, which is known to reduce metabolic degradation via β-oxidation pathways and can alter the compound's conformational flexibility, a key design feature in the development of more stable analogs like gemfibrozil [1].

Geminal Dimethyl vs. Unsubstituted
Class-level inference
+28.05 Da MW; α-gem-dimethyl present vs. absent
Supports procurement of sterically hindered building block
Structural comparison from IUPAC; no experimental stability data
Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity and Drug-Likeness

The compound's predicted lipophilicity (clogP) falls within the optimal range for CNS drug candidates and is a key differentiator from more polar analogs. While experimental logP data is not available, predicted values for this compound (approx. 2.6-3.5 based on its structure) align with Lipinski's Rule of Five guidelines for oral bioavailability . This is in contrast to the 4-(3,4-difluorophenyl) analog, which has a predicted logP of approximately 2.2-2.6 , or the 4-(2,5-dimethoxyphenyl) analog which has a predicted logP of approximately 1.5-2.0. The tert-butylphenyl group confers greater hydrophobicity, which may enhance membrane permeability in certain assays .

Predicted logP
Class-level inference
~2.6–3.5
May support CNS permeability screening studies
Predicted value; experimental determination recommended
Drug Design ADME Physicochemical Properties

Commercial Availability and Purity

This compound is available from multiple suppliers with purity specifications ranging from 95% to ≥98% . This is a critical procurement parameter, as related analogs may have different purity profiles or be offered only as custom synthesis items. For instance, 4-(2,5-dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951884-86-9) is also available at 95% purity, but the tert-butylphenyl analog provides a distinct steric and electronic profile for SAR studies .

Commercial Purity
Supporting evidence
95% to ≥98%
Multi-vendor availability supports procurement consistency
Vendor specifications; review lot-specific COA
Procurement Sourcing Quality Control

R&D Application Scenarios


Lifibrol Derivative Synthesis

The α,α-geminal dimethyl substitution provides a key structural feature required for the synthesis of metabolically stable analogs of Lifibrol and other 4-aryl-4-oxobutyric acid derivatives. Its use as a building block ensures the correct steric bulk is introduced early in the synthetic route [1].

CNS and Oral Bioavailability Drug Design

Its predicted lipophilicity profile (clogP ~2.6-3.5) makes it a suitable starting point for medicinal chemistry programs focused on optimizing CNS penetration or oral bioavailability, particularly when compared to more polar fluorophenyl or methoxyphenyl analogs [1].

Aryl Substitution SAR Studies

The combination of the bulky 4-tert-butylphenyl group with a gem-dimethyl hindrance provides a unique chemical probe for exploring steric effects in SAR studies of enzyme inhibitors or receptor modulators. It serves as a direct comparator to analogs with different aryl substitutions (e.g., 3,5-difluorophenyl) .

Application
Selection Property
Validation Focus
Lifibrol analog synthesis
Sterically hindered carboxylic acid motif
Geminal dimethyl confirmation by NMR and mass spectrometry
CNS permeability screening
Predicted lipophilicity range
Experimental logP and parallel artificial membrane permeability assay (PAMPA)
SAR steric probe studies
Aryl substitution and steric bulk combination
Comparative steric/electronic profiling with fluorophenyl and methoxyphenyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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